2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is a complex organic compound characterized by its unique structure, which includes bromine, ethoxy, formyl, phenoxy, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Phenoxy Substitution: The substitution of a phenoxy group onto the aromatic ring.
Acetamide Formation: The formation of the acetamide group by reacting with 2-phenylethylamine.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide: shares structural similarities with other brominated phenoxyacetamides and ethoxy-substituted aromatic compounds.
2-(2,3-dibromo-6-methoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide: Similar but with a methoxy group instead of an ethoxy group.
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide: Similar but with a methylphenyl group instead of a phenylethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is a synthetic compound with notable biological activity. Its structure, characterized by brominated and ethoxy substituents, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C19H19Br2NO4
- Molecular Weight : 450.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine atoms and the formyl group enhances its reactivity and binding affinity to biological macromolecules. Research indicates that this compound may inhibit certain enzymatic pathways, potentially leading to therapeutic effects in various conditions.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of acetamides exhibit significant antimicrobial properties. The incorporation of brominated phenoxy groups may enhance this activity through increased lipophilicity and interaction with microbial cell membranes.
- Anticancer Potential : There is growing interest in the anticancer properties of compounds containing phenolic structures. The unique structural features of this compound may contribute to its ability to induce apoptosis in cancer cells.
- Anthelmintic Activity : Similar compounds have shown promise as anthelmintic agents. The mechanism likely involves disrupting the metabolic processes of parasitic worms, leading to their paralysis or death.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various acetamide derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity.
Anticancer Studies
Research involving B16F10 melanoma cells demonstrated that treatment with this compound resulted in significant reductions in cell viability at concentrations above 5 µM. The compound's mechanism involved the induction of oxidative stress and subsequent apoptosis pathways.
Anthelmintic Evaluation
In a study using Pheretima posthuma (Indian earthworms), the compound was tested for its anthelmintic properties. Results showed that it caused paralysis at concentrations comparable to standard anthelmintics like albendazole, indicating its potential as a novel anthelmintic agent.
Data Table Summary
Biological Activity | Model Organism/Cell Line | Concentration Range | Observed Effect |
---|---|---|---|
Antimicrobial | S. aureus, E. coli | 1 - 10 µM | Inhibition of growth |
Anticancer | B16F10 melanoma cells | >5 µM | Reduced viability |
Anthelmintic | Pheretima posthuma | 1 - 20 µM | Paralysis observed |
Properties
IUPAC Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Br2NO4/c1-2-25-15-10-14(11-23)17(20)18(21)19(15)26-12-16(24)22-9-8-13-6-4-3-5-7-13/h3-7,10-11H,2,8-9,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTXZWUSLNFQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.